molecular formula C14H14N4O4 B3872684 [(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]urea

[(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]urea

Cat. No.: B3872684
M. Wt: 302.29 g/mol
InChI Key: MYZJGJWHCYRXIH-FRKPEAEDSA-N
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Description

[(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]urea is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a nitrophenyl group and a urea moiety

Properties

IUPAC Name

[(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c1-8-9(2)12(18(20)21)5-4-11(8)13-6-3-10(22-13)7-16-17-14(15)19/h3-7H,1-2H3,(H3,15,17,19)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZJGJWHCYRXIH-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]urea typically involves the condensation of 5-(2,3-dimethyl-4-nitrophenyl)furan-2-carbaldehyde with urea under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]urea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

[(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of [(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]urea involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the furan ring can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]urea: Similar structure but with different substitution pattern on the phenyl ring.

    [(E)-[5-(2,3-dimethylphenyl)furan-2-yl]methylideneamino]urea: Lacks the nitro group, which affects its reactivity and applications.

Uniqueness

[(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]urea is unique due to the presence of both nitrophenyl and furan moieties, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]urea
Reactant of Route 2
[(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]urea

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